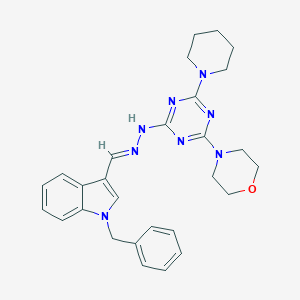![molecular formula C24H23N3O4S B301638 2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it is believed to interact with specific cellular targets, leading to the modulation of various biological processes.
Biochemical and Physiological Effects
Studies have shown that 2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, reduce inflammation, and exhibit antimicrobial activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its potential therapeutic applications and its ability to modulate various biological processes. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, its potential as a lead compound for drug discovery and development should be further investigated.
Conclusion
2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a promising compound with potential therapeutic applications. Its ability to modulate various biological processes makes it a valuable compound for scientific research. Further studies are necessary to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the condensation of 2-aminobenzimidazole with 2-(1-pyrrolidinyl)acetic acid ethyl ester followed by the addition of 2-bromo-3'-ethoxy-4'-formylacetophenone and potassium thioacetate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Eigenschaften
Produktname |
2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one |
|---|---|
Molekularformel |
C24H23N3O4S |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
(2E)-2-[[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C24H23N3O4S/c1-2-30-20-13-16(9-10-19(20)31-15-22(28)26-11-5-6-12-26)14-21-23(29)27-18-8-4-3-7-17(18)25-24(27)32-21/h3-4,7-10,13-14H,2,5-6,11-12,15H2,1H3/b21-14+ |
InChI-Schlüssel |
AHDSAUKZWNLBIN-KGENOOAVSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)OCC(=O)N5CCCC5 |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC(=O)N5CCCC5 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC(=O)N5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)-2-hydroxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301556.png)
![Methyl {[6-({2-[(4-phenyl-1-piperazinyl)carbonyl]benzoyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B301558.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide](/img/structure/B301559.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B301560.png)

![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)
![N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-piperidinylcarbonyl)benzamide](/img/structure/B301563.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B301568.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B301572.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B301573.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301576.png)
